molecular formula C8H9Cl2F2N B2686027 3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride CAS No. 2408963-24-4

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride

Cat. No.: B2686027
CAS No.: 2408963-24-4
M. Wt: 228.06
InChI Key: MXLSEUKLFZTGNG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group and a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent . The reaction conditions often require a nickel-catalyzed process to achieve the desired substitution on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group can enhance the compound’s stability and binding affinity, making it more effective in its biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine hydrochloride stands out due to the presence of both the chloromethyl and difluoroethyl groups, which confer unique reactivity and stability. This dual functionality makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(1,1-difluoroethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N.ClH/c1-8(10,11)7-2-6(3-9)4-12-5-7;/h2,4-5H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSEUKLFZTGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=C1)CCl)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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